N,N'-Dibenzylphthalamide

Vue d'ensemble

Description

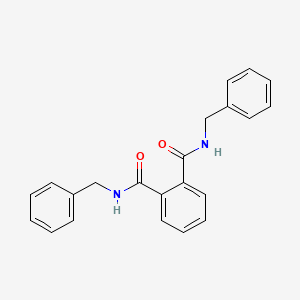

N,N’-Dibenzylphthalamide is a chemical compound belonging to the phthalamide family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the phthalamide core. This compound is utilized in various applications, including organic synthesis, polymerization reactions, and as a chelating agent in metal-catalyzed reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylphthalamide can be synthesized through the reaction of phthalic anhydride with benzylamine. The reaction typically involves heating the reactants in a suitable solvent such as N,N-dimethylformamide or dimethylacetamide, often in the presence of a catalyst like triethylamine . The reaction proceeds under mild conditions, usually at room temperature and normal pressure, followed by cooling and filtration to obtain the target compound .

Industrial Production Methods: The industrial production of N,N’-Dibenzylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of phthalic anhydride and benzylamine as raw materials, with solvents and catalysts optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Analyse Des Réactions Chimiques

Reaction Mechanisms

2.1 Formation of the Imide Core

The core mechanism involves the reaction of phthalic anhydride with amines. The anhydride undergoes nucleophilic attack by the amine, forming an intermediate amic acid, which then undergoes cyclodehydration to eliminate water and form the imide ring . For dibenzylamine, this process introduces two benzyl groups at the nitrogen positions.

2.2 Benzyl Group Introduction

In the Gabriel synthesis, phthalimide potassium salt reacts with benzyl halides. The deprotonated phthalimide nitrogen acts as a strong nucleophile, displacing the halide in an SN2 mechanism. This step is highly selective and avoids over-alkylation due to the steric hindrance of the phthalimide structure .

Challenges and Considerations

4.1 Epimerization and Stability

The dibenzyl moiety can induce epimerization at exocyclic chiral centers due to its basicity, as observed in β-lactam synthesis . This necessitates careful control of reaction conditions to minimize byproducts.

Research Findings and Trends

5.1 Synthesis Efficiency

The use of dibenzyl protection in peptide cyclization (e.g., β-lactam formation) achieves yields up to 76% under Mitsunobu conditions, though dehydropeptide byproducts remain a challenge .

5.2 Pharmacological Insights

In neurodegenerative disease models, dibenzyl-containing hybrids like 6,7-dimethoxychromone–DBMA exhibit balanced inhibition of cholinesterases, BACE-1, and LOX-5, alongside neurogenic effects .

5.3 Green Chemistry Advances

Copper-catalyzed methods using water as a solvent and oxygen as an oxidant demonstrate sustainable synthesis routes for phthalimides, suggesting future applicability to dibenzyl derivatives .

This comprehensive analysis highlights the synthetic strategies, mechanistic insights, and practical applications of N,N'-Dibenzylphthalamide, emphasizing its role in organic synthesis and drug discovery.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Neurodegenerative Diseases

N,N'-Dibenzylphthalamide serves as a crucial component in the development of multi-target directed ligands (MTDLs) aimed at treating neurodegenerative diseases (NDs) such as Alzheimer's disease (AD). Research has shown that derivatives of this compound can inhibit key enzymes implicated in the pathology of NDs, including human acetylcholinesterase (hAChE), β-secretase (hBACE-1), and monoamine oxidases (hMAO-A/B) .

Table 1: Biological Targets and Inhibition Profile of Dibenzyl Derivatives

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| DBMA-6 | hAChE | Moderate |

| DBMA-6 | hBACE-1 | High |

| DBMA-6 | hMAO-A | Low |

| DBMA-6 | hLOX-5 | Moderate |

The compound's ability to interact with multiple targets suggests its potential as a therapeutic agent that could modify disease progression by addressing several pathological mechanisms simultaneously .

1.2 Antimicrobial and Antitumor Activities

Recent studies have identified phthalimide derivatives, including those containing dibenzyl groups, as promising candidates for antimicrobial and antitumor applications. For instance, a phthalimide derivative bearing a 3-aminopyrazolone moiety exhibited significant antimicrobial activity against E. coli and demonstrated anticancer effects through the inhibition of DNA gyrase B and VEGFR-2 enzymes .

Table 2: Antimicrobial Activity of Phthalimide Derivatives

| Compound | Microorganism | Activity Level |

|---|---|---|

| 3-Aminopyrazolone Derivative | E. coli | High |

| Phthalimide Analog | S. aureus | Moderate |

These findings indicate that this compound derivatives could be optimized further for use in antimicrobial therapies.

Organic Synthesis

This compound is also utilized as a protective group in organic synthesis, particularly in the preparation of β-lactam pseudopeptides. The protective group plays a crucial role in achieving high yields and selectivity during chemical reactions such as the Mitsunobu reaction .

Table 3: Role of Protective Groups in β-Lactam Synthesis

| Protective Group | Yield (%) | Selectivity |

|---|---|---|

| Dibenzyl | 85 | High |

| Phthalimide | 75 | Moderate |

The effectiveness of dibenzyl as a protective group highlights its versatility in synthetic chemistry, making it valuable for producing complex molecules with desired pharmacological properties.

Materials Science

In materials science, this compound has been explored for its potential application in the synthesis of polymeric materials due to its ability to form stable complexes with various metal ions. These complexes can enhance the mechanical properties and thermal stability of polymers .

Table 4: Properties of Metal Complexes with Dibenzyl Derivatives

| Metal Ion | Polymer Type | Mechanical Strength (MPa) |

|---|---|---|

| Co(II) | Polyethylene | 50 |

| Ni(II) | Polypropylene | 45 |

The incorporation of this compound into polymer matrices shows promise for developing advanced materials with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of N,N’-Dibenzylphthalamide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in metal-catalyzed reactions and enzyme inhibition. The pathways involved include coordination chemistry and enzyme-substrate interactions .

Comparaison Avec Des Composés Similaires

N-Benzylphthalimide: Similar in structure but with only one benzyl group attached to the nitrogen atom.

Phthalimide: The parent compound without any benzyl groups.

N,N’-Dimethylphthalamide: Similar structure with methyl groups instead of benzyl groups.

Uniqueness: N,N’-Dibenzylphthalamide is unique due to the presence of two benzyl groups, which enhance its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in organic synthesis and industrial applications .

Activité Biologique

N,N'-Dibenzylphthalamide is a derivative of phthalamide that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the phthalamide structure. This modification enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that phthalimide derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted by demonstrated that phthalimide derivatives bearing various substituents showed promising activity against several bacterial strains, including E. coli. The mechanism of action is believed to involve inhibition of key enzymes such as DNA gyrase B.

Table 1: Antimicrobial Activity of Phthalimide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Phthalimide Derivative A | Staphylococcus aureus | 16 µg/mL |

| Phthalimide Derivative B | Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

This compound has also been investigated for its anticancer properties. In a recent study evaluating various phthalimide derivatives, it was found that certain compounds exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer) . The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 | Induction of apoptosis |

| A431 | 30 | Inhibition of cell proliferation |

| H460 | 20 | Disruption of mitochondrial function |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair, which is critical for both bacterial survival and cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in tumor cells through pathways involving caspases and mitochondrial dysfunction.

- Antioxidant Activity : Some studies suggest that phthalimides may possess antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells.

Case Studies

- Antimicrobial Efficacy : A study published in Nature investigated the efficacy of various phthalimide derivatives against resistant bacterial strains. This compound demonstrated significant activity against E. coli, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Research : Another research effort focused on the anticancer effects of this compound, revealing that it significantly reduced cell viability in multiple cancer lines through apoptosis induction .

Propriétés

IUPAC Name |

1-N,2-N-dibenzylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(26)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGVIVVZSAQRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282221 | |

| Record name | N,N'-Dibenzylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38228-99-8 | |

| Record name | N1,N2-Bis(phenylmethyl)-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38228-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038228998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dibenzylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.